molecular formula C11H8BrNO2 B8716058 3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione CAS No. 89932-04-7

3-(3-Bromophenyl)-1-methyl-1H-pyrrole-2,5-dione

Cat. No. B8716058
Key on ui cas rn: 89932-04-7
M. Wt: 266.09 g/mol
InChI Key: BHPKVZMRNZERQR-UHFFFAOYSA-N
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Patent
US04529736

Procedure details

An 86 g portion of m-bromoaniline was dissolved in a mixture of 150 ml of 12N hydrochloric acid and 100 ml of water, cooled in an ice-salt bath. A 100 g portion of ice was added, followed by a solution of 34.5 g of sodium nitrite in 80 ml of water, added dropwise over 45 minutes. A solution of 55.5 g of N-methylmaleimide and 12.5 g of cupric chloride dihydrate in 700 ml of acetone was then added slowly over 40 minutes, while maintaining the temperature between 10° C. and 15° C. A 56 g portion of sodium bicarbonate was added to achieve pH 2.6. The mixture was allowed to stand for 72 hours, and the resultant oil was extracted with 300 ml of chloroform. This solution was filtered through magnesium silicate. The filtrate was evaporated in vacuo and gave a crude crystalline product. The crude product was combined with 58 ml of 2,6-lutidine and 600 ml of isopropyl alcohol and heated on a steam bath for 1/2 hour. The reaction mixture was poured into 1.25 liters of water and allowed to stand at room temperature for 18 hours. The crystalline product was collected, washed with water, air dried, and then recrystallized from 500 ml of acetonitrile to give 62.5 g of 2-(m-bromophenyl)-N-methylmaleimide.
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
34.5 g
Type
reactant
Reaction Step Five
Quantity
55.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
cupric chloride dihydrate
Quantity
12.5 g
Type
reactant
Reaction Step Six
Quantity
700 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
58 mL
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)N.N([O-])=O.[Na+].[CH3:13][N:14]1[C:18](=[O:19])[CH:17]=[CH:16][C:15]1=[O:20].C(=O)(O)[O-].[Na+].N1C(C)=CC=CC=1C>Cl.O.CC(C)=O.C(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([C:16]2[C:15]([N:14]([CH3:13])[C:18](=[O:19])[CH:17]=2)=[O:20])[CH:6]=[CH:7][CH:8]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.25 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
34.5 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
55.5 g
Type
reactant
Smiles
CN1C(C=CC1=O)=O
Name
cupric chloride dihydrate
Quantity
12.5 g
Type
reactant
Smiles
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Eight
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
58 mL
Type
reactant
Smiles
N1=C(C=CC=C1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
A 100 g portion of ice was added
ADDITION
Type
ADDITION
Details
added dropwise over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 10° C. and 15° C
EXTRACTION
Type
EXTRACTION
Details
the resultant oil was extracted with 300 ml of chloroform
FILTRATION
Type
FILTRATION
Details
This solution was filtered through magnesium silicate
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude crystalline product
TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 1/2 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
to stand at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The crystalline product was collected
WASH
Type
WASH
Details
washed with water, air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 500 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1C(=O)N(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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